molecular formula C23H28ClN3O2S B2439485 N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride CAS No. 1215637-08-3

N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride

Cat. No. B2439485
CAS RN: 1215637-08-3
M. Wt: 446.01
InChI Key: GEMZNRHLLMSCSC-UHFFFAOYSA-N
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Description

The compound contains a dimethylamino group, a methoxybenzo[d]thiazol group, and a tetrahydronaphthalene group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a dimethylaminoethylamine with a suitable precursor to the methoxybenzo[d]thiazol group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The dimethylamino group would likely impart basicity, while the methoxybenzo[d]thiazol group could contribute to aromaticity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the dimethylamino group could participate in acid-base reactions, while the methoxybenzo[d]thiazol group could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its precise molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .

Scientific Research Applications

Synthesis and Pharmacological Potential

Research on compounds with structural features similar to the query compound often focuses on synthesizing novel derivatives with potential therapeutic benefits. For example, the synthesis of novel heterocyclic compounds derived from benzodifuranyl and khellinone has been explored for their anti-inflammatory and analgesic properties. These compounds have shown significant cyclooxygenase inhibition and exhibited promising analgesic and anti-inflammatory activities, highlighting the therapeutic potential of structurally complex carboxamides in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antitumor Activity

The exploration of carboxamide derivatives as cytotoxic agents represents another significant area of application. Certain carboxamide derivatives have demonstrated potent cytotoxicity against cancer cell lines, such as murine leukemia and Lewis lung carcinoma, with some compounds achieving IC50 values <10 nM. This suggests that compounds with similar structural motifs may have potential applications in cancer therapy (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).

Antimicrobial Activity

Another significant area of research is the development of compounds with antimicrobial properties. Thiazole and piperazine derivatives, for example, have been synthesized and evaluated for their in vitro antibacterial activity, showcasing the potential of structurally complex molecules in combating microbial infections (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Future Directions

The study of novel compounds like this one is an important area of research in chemistry and pharmacology. Future research could explore its synthesis, properties, and potential applications .

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S.ClH/c1-25(2)12-13-26(23-24-20-15-19(28-3)10-11-21(20)29-23)22(27)18-9-8-16-6-4-5-7-17(16)14-18;/h8-11,14-15H,4-7,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMZNRHLLMSCSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC4=C(CCCC4)C=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride

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